2-{[(tert-butoxy)carbonyl]amino}-2-(3-iodophenyl)acetic acid
CAS No.: 1260003-29-9
Cat. No.: VC11629356
Molecular Formula: C13H16INO4
Molecular Weight: 377.17 g/mol
Purity: 95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1260003-29-9 |
|---|---|
| Molecular Formula | C13H16INO4 |
| Molecular Weight | 377.17 g/mol |
| IUPAC Name | 2-(3-iodophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid |
| Standard InChI | InChI=1S/C13H16INO4/c1-13(2,3)19-12(18)15-10(11(16)17)8-5-4-6-9(14)7-8/h4-7,10H,1-3H3,(H,15,18)(H,16,17) |
| Standard InChI Key | JSDBVQFGTQTPDG-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)NC(C1=CC(=CC=C1)I)C(=O)O |
Introduction
Structural Characteristics and Physicochemical Properties
Molecular Architecture
The compound’s structure comprises three distinct functional groups:
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3-Iodophenyl moiety: A benzene ring substituted with an iodine atom at the meta position, conferring electrophilic aromatic substitution reactivity and potential for radiopharmaceutical applications.
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Boc-protected amino group: The tert-butoxycarbonyl group shields the amine, enhancing stability during synthetic procedures while allowing deprotection under acidic conditions.
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Acetic acid backbone: Provides a carboxylic acid functional group for further derivatization or salt formation .
Physicochemical Properties
Key physicochemical parameters include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₃H₁₆INO₄ | |
| Molecular Weight | 377.17 g/mol | |
| XLogP3 | 2.9 (predicted lipophilicity) | |
| Hydrogen Bond Donors | 2 | |
| Hydrogen Bond Acceptors | 4 | |
| Rotatable Bonds | 5 |
The iodine atom contributes to a high molecular weight and polarizability, influencing solubility in organic solvents like dimethylformamide (DMF) or dichloromethane (DCM).
Synthetic Methodologies
Key Synthetic Routes
The compound is typically synthesized via a multi-step protocol:
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Amination of 3-iodophenylglycine: Reaction of 3-iodophenylglycine with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base (e.g., triethylamine) forms the Boc-protected intermediate.
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Acidification: The resulting amine is treated with hydrochloric acid to yield the acetic acid derivative.
Representative Reaction Scheme:
Optimization Strategies
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Solvent Selection: Tetrahydrofuran (THF) or DCM optimizes Boc protection efficiency.
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Temperature Control: Reactions are conducted at 0–25°C to minimize side reactions.
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Purification: Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization achieves >95% purity .
Applications in Medicinal Chemistry
Intermediate in Drug Synthesis
The compound’s iodine atom enables cross-coupling reactions (e.g., Suzuki-Miyaura), facilitating incorporation into bioactive molecules. Notable applications include:
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Kinase Inhibitors: Serves as a building block for tyrosine kinase inhibitors targeting cancer pathways.
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Peptide Mimetics: The Boc group allows selective deprotection during solid-phase peptide synthesis.
Radiopharmaceutical Development
The iodine-127 isotope provides a scaffold for radioiodination (e.g., iodine-131) in diagnostic imaging or radiotherapy agents.
Computational and Spectroscopic Characterization
Spectroscopic Data
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NMR Spectroscopy:
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IR Spectroscopy: Peaks at 3300 cm⁻¹ (N-H stretch), 1700 cm⁻¹ (C=O), 1250 cm⁻¹ (C-O).
Computational Modeling
Density functional theory (DFT) calculations predict:
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Electrostatic Potential: High electron density at the iodine atom, favoring electrophilic attacks.
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LogP Calculation: Matches experimental XLogP3 value of 2.9, confirming moderate lipophilicity .
| Precaution | Recommendation |
|---|---|
| Personal Protective Equipment (PPE) | Gloves, goggles, lab coat |
| Ventilation | Use fume hood |
| Storage | -20°C in airtight container |
| Disposal | Hazardous waste protocols |
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